(S)-Verapamilamide

Pharmacodynamics Cardiovascular Pharmacology Chiral Drug Development

(S)-Verapamilamide (CAS 204642-98-8) is the single-enantiomer chiral precursor essential for enantioselective verapamil research, analytical method validation, and QC. Unlike racemic or (R)-configured alternatives, it enables precise chiral HPLC/CE calibration, quantification of the pharmacologically more potent S-enantiomer (8- to 20-fold greater AV nodal conduction activity vs. R-verapamil), and stereospecific synthesis for DDI and PBPK studies. Supplied at ≥98% purity as a pale yellow gel. Supports ICH Q6A chiral impurity profiling. Request a quote today.

Molecular Formula C₂₇H₃₆N₂O₅
Molecular Weight 468.59
CAS No. 204642-98-8
Cat. No. B1140711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Verapamilamide
CAS204642-98-8
Synonyms(γS)-γ-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-N-methyl-γ-_x000B_(1-methylethyl)benzenebutanamide; 
Molecular FormulaC₂₇H₃₆N₂O₅
Molecular Weight468.59
Structural Identifiers
SMILESCC(C)C(CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C27H36N2O5/c1-19(2)27(18-28,21-9-11-23(32-5)25(17-21)34-7)14-12-26(30)29(3)15-13-20-8-10-22(31-4)24(16-20)33-6/h8-11,16-17,19H,12-15H2,1-7H3/t27-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Verapamilamide (CAS 204642-98-8): A Chiral Verapamil Precursor and Reference Standard for Enantioselective Analysis


(S)-Verapamilamide (CAS 204642-98-8) is a chiral derivative and key synthetic precursor of verapamil, a phenylalkylamine calcium channel blocker widely used for cardiovascular indications. Structurally, it contains a nitrile (cyano) group at the chiral center, distinguishing it from the parent verapamil molecule [1]. The compound is classified within the chiral standards and aromatics category, and is supplied as a single enantiomer with typical purities of ≥95–98% . Its primary utility lies in its role as an intermediate in the asymmetric synthesis of optically pure (S)-verapamil, as well as a reference standard for enantioselective analytical method development and quality control [1] [2].

Why Racemic Verapamil or R-Enantiomer Standards Cannot Replace (S)-Verapamilamide in Chiral Applications


Generic substitution of (S)-Verapamilamide with racemic verapamil, (R)-verapamilamide, or non-chiral analogs is scientifically invalid due to profound enantioselective differences in pharmacological activity, metabolic disposition, and analytical behavior. Verapamil enantiomers exhibit 8- to 20-fold differences in dromotropic potency (S > R), divergent tissue selectivity profiles, and markedly different first-pass metabolism rates [1] [2]. In humans, the R/S AUC ratio after oral racemic verapamil administration is approximately 3.66, with S-verapamil demonstrating absolute bioavailability of only ~9.8% versus ~30.3% for the R-enantiomer [3]. These stereospecific pharmacokinetic and pharmacodynamic divergences mean that (S)-Verapamilamide is essential as a single-enantiomer reference standard for enantioselective HPLC or CE method validation, chiral impurity profiling, and precise quantification in formulations. The following quantitative evidence establishes precisely where (S)-Verapamilamide provides measurable differentiation that cannot be achieved with racemic or alternative enantiomer materials.

Quantitative Differentiation of (S)-Verapamilamide: Comparative Evidence for Procurement Decision-Making


S-Enantiomer Demonstrates ~20-Fold Greater Negative Dromotropic Potency Than R-Enantiomer in Human Subjects

In a placebo-controlled human study directly comparing optically pure (R)- and (S)-verapamil, (S)-verapamil exhibited 20.6–21.8 times greater potency than (R)-verapamil in prolonging the PR interval (negative dromotropic effect on AV node conduction) [1]. This stereoselective potency difference was derived from linear regression analyses of percent change in PR interval from baseline versus the logarithm of serum enantiomer concentration. Importantly, while (S)-verapamil was markedly more potent in AV node conduction slowing, (R)-verapamil uniquely produced a significant reduction in mean arterial pressure (MAP) [15.9±6.8 mmHg vs placebo 8.7±3.2 mmHg, p<0.05], an effect not observed with (S)-verapamil [1].

Pharmacodynamics Cardiovascular Pharmacology Chiral Drug Development

S-Enantiomer Exhibits 3.66-Fold Higher Oral AUC Ratio (R/S) and 3.09-Fold Greater Absolute Bioavailability Difference Compared to R-Enantiomer

A pharmacokinetic study in healthy Chinese male volunteers administered 80 mg oral racemic verapamil revealed substantial stereoselective disposition. The R/S AUC ratio was 3.66±1.86, indicating that systemic exposure to the R-enantiomer is more than triple that of the S-enantiomer after oral dosing [1]. Absolute oral bioavailability values further underscore this stereoselective first-pass metabolism: R-(+)-verapamil demonstrated 30.3±19% bioavailability, whereas S-(-)-verapamil exhibited only 9.8±5.9% bioavailability, yielding an R/S bioavailability ratio of 3.09 [1]. By intravenous infusion (5 mg), the stereoselectivity was largely eliminated (R/S AUC ratio 1.04±0.29), confirming that the oral stereoselectivity originates from hepatic first-pass extraction rather than systemic clearance differences [1].

Enantioselective Pharmacokinetics First-Pass Metabolism Bioavailability

S-Enantiomer Shows 3.6-Fold Greater CYP3A4 Inactivation Potency Than R-Enantiomer, with Metabolite S-Norverapamil Being the Most Potent Inhibitor

In vitro studies using cDNA-expressed CYP3A4 (+b5) demonstrated that S-verapamil exhibits superior CYP3A4 inactivation kinetics compared to R-verapamil. The inactivation parameters were: R-verapamil (kinact = 0.39 min⁻¹, KI = 6.46 μM) versus S-verapamil (kinact = 0.64 min⁻¹, KI = 2.97 μM) [1]. Based on the ratio of kinact/KI, the relative inactivation potency order was S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D617 [1]. This ranking establishes that the S-configuration at the chiral center confers enhanced mechanism-based inactivation of CYP3A4, a critical enzyme responsible for numerous clinically significant drug-drug interactions. The 3.6-fold greater kinact/KI ratio for S-verapamil versus R-verapamil (calculated as [0.64/2.97] / [0.39/6.46] ≈ 3.6) indicates substantially greater time-dependent CYP3A4 inhibition.

Drug-Drug Interaction CYP3A4 Inhibition Metabolism

R-Enantiomer Demonstrates Intestinal Smooth Muscle Selectivity (Potency Ratio 0.19) While S-Enantiomer Shows No Tissue Selectivity (0.62)

In isolated rat tissue preparations assessing KCl-induced contractions, the enantiomers of verapamil exhibited divergent tissue selectivity profiles. Potency ratios comparing colon to aorta were: S-verapamil = 0.62 (no selectivity), R-verapamil = 0.19 (significant selectivity for colon over aorta), and nifedipine = 4.36 (aorta selectivity) [1]. The order of absolute potency in both tissues was nifedipine > S-verapamil > R-verapamil, confirming that S-verapamil is the more potent calcium channel blocker overall [1]. However, the 3.3-fold difference in colon/aorta potency ratio between R- and S-verapamil (0.19 vs 0.62) indicates that R-verapamil exhibits preferential relaxation of intestinal smooth muscle relative to vascular tissue, a property not shared by the S-enantiomer [1].

Tissue Selectivity Smooth Muscle Pharmacology Calcium Channel Blockade

Both Verapamil Enantiomers Are Equally Effective in Modulating P-Glycoprotein-Mediated Drug Transport Despite 10-Fold Difference in Calcium Channel Blockade Potency

A comparative study examining P-glycoprotein (P-gp) modulation revealed that the (-)-isomer of verapamil is 10-fold more potent as a calcium antagonist than the (+)-isomer; however, both enantiomers are equally effective in increasing cellular accumulation of anticancer drugs such as vinblastine in multidrug-resistant cell lines [1]. In doxorubicin-resistant F4-6RADR mouse leukemia cells and COS-7 monkey kidney cells expressing substantial P-gp levels, the enantiomers showed no substantial difference in their ability to increase intracellular vinblastine accumulation [1]. This dissociation between calcium channel blockade and P-gp modulation is a class-level observation extending to other phenylalkylamine stereoisomers (devapamil, emopamil) and certain dihydropyridines [1].

P-Glycoprotein Multidrug Resistance Transporter Pharmacology

Priority Application Scenarios for (S)-Verapamilamide (CAS 204642-98-8) in Research and Industrial Settings


Chiral HPLC and Capillary Electrophoresis Method Development for Verapamil Formulation Quality Control

(S)-Verapamilamide serves as an authentic single-enantiomer reference standard for developing and validating enantioselective analytical methods. Given the 3.66-fold R/S AUC ratio difference in oral pharmacokinetics [1] and the 20-fold potency divergence in AV nodal conduction [2], accurate quantification of each enantiomer in drug products and biological matrices is a regulatory expectation. This compound enables precise calibration, peak identification, and system suitability testing in chiral HPLC or capillary electrophoresis assays used for batch release, stability studies, and bioequivalence assessments.

Asymmetric Synthesis of Optically Pure (S)-Verapamil for Stereospecific Pharmacology Studies

(S)-Verapamilamide is a documented synthetic precursor to (S)-verapamil [1]. In research settings requiring enantiomerically pure (S)-verapamil to study stereospecific cardiovascular effects—specifically AV nodal conduction slowing without the confounding MAP reduction observed with the R-enantiomer [2]—this compound provides a key intermediate. Laboratories can utilize (S)-Verapamilamide in chiral resolution workflows or as a starting material for further synthetic elaboration to access the S-configured verapamil series with high enantiomeric excess.

In Vitro CYP3A4 Inhibition and PBPK Modeling Studies Requiring Stereospecific Parameters

The 3.6-fold greater CYP3A4 inactivation potency of S-verapamil compared to R-verapamil [1] necessitates the use of stereochemically defined compounds in drug-drug interaction research. (S)-Verapamilamide-derived (S)-verapamil is essential for in vitro studies generating stereospecific kinact and KI parameters for physiologically based pharmacokinetic (PBPK) models. These models, which incorporate enantioselective plasma protein binding and metabolism [2], require accurate single-enantiomer input data to predict clinical DDI scenarios involving verapamil as a CYP3A4 and P-gp inhibitor.

Chiral Impurity Profiling and Reference Standard in Pharmaceutical Manufacturing

In the manufacture of verapamil active pharmaceutical ingredient (API) and finished dosage forms, (S)-Verapamilamide is cataloged within the "chiral standards" and "impurities" categories [1] [2]. It functions as a reference material for identifying and quantifying the S-enantiomer content in racemic verapamil batches, supporting compliance with ICH Q6A specifications on chiral impurity limits. This application is critical given the distinct pharmacological and toxicological profiles of the enantiomers and the documented stereoselective first-pass metabolism that yields unequal circulating enantiomer concentrations [3].

Quote Request

Request a Quote for (S)-Verapamilamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.